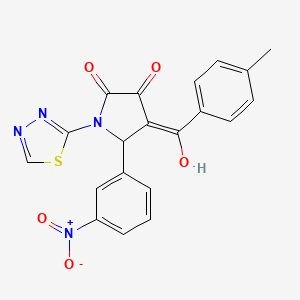
3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H14N4O5S and its molecular weight is 422.42. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study focused on the microwave-assisted synthesis of thiazole and benzothiazole fused pyranopyrimidine derivatives, evaluating their biological activity against various cancer cell lines. The research highlights a solvent-free, one-pot reaction method that avoids the need for catalysts and chromatographic purification, demonstrating selective cytotoxicity towards cancer cells over normal cells. This suggests potential applications in anticancer drug development for compounds with similar structures (Nagaraju et al., 2020).
Antimicrobial and Antifungal Properties
Another study synthesized a new series of triazolothiadiazoles bearing a pyrazole moiety, testing them for in vitro activities against certain strains of bacteria and fungi. The findings indicate that certain derivatives showed marked inhibition of bacterial and fungal growth, nearly equal to the standards. This research underscores the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2010).
Chemical Reactivity and Antileukemic Activity
Research into the chemical reactivity and antileukemic activity of bis(hydroxymethyl)pyrrolothiazole biscarbamates, including their sulfoxides and sulfones, revealed significant activity against murine P388 lymphocytic leukemia. The study's comparison of chemical reactivities suggested that the sulfones are among the most active compounds, pointing to potential applications in leukemia treatment (Anderson & Mach, 1987).
Synthesis and Anticancer Activity
A novel synthesis approach used chitosan-grafted-poly(4-vinylpyridine) as a catalyst under microwave irradiation to prepare arylazothiazoles and thiadiazoles, exploring their anticancer activity against colon and liver carcinoma cell lines. The results showed promising activity, especially for phenyl- and thiophen-2-yl-substituted thiadiazole derivatives, suggesting the potential for these compounds in cancer therapy (Gomha et al., 2015).
properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c1-11-5-7-12(8-6-11)17(25)15-16(13-3-2-4-14(9-13)24(28)29)23(19(27)18(15)26)20-22-21-10-30-20/h2-10,16,25H,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDLBHKOHOWJZ-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

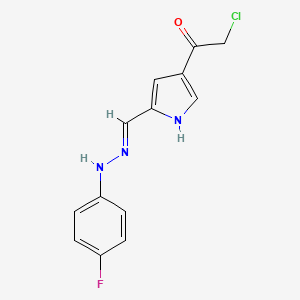
![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)
![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)

![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)

![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)

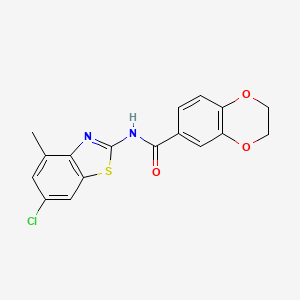
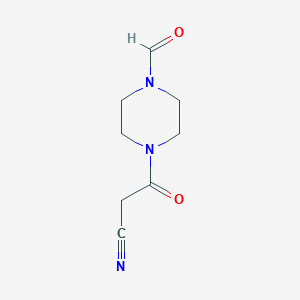
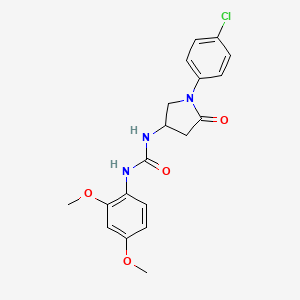
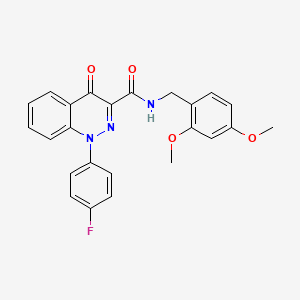
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2842834.png)
